molecular formula C12H19N3O2 B15253126 1-(1-Methyl-1H-pyrrol-3-yl)-5-[(methylamino)methyl]pyrrolidine-2-carboxylic acid

1-(1-Methyl-1H-pyrrol-3-yl)-5-[(methylamino)methyl]pyrrolidine-2-carboxylic acid

Cat. No.: B15253126
M. Wt: 237.30 g/mol
InChI Key: JJBDBLIGNSJKGA-UHFFFAOYSA-N
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Description

The compound 1-(1-Methyl-1H-pyrrol-3-yl)-5-[(methylamino)methyl]pyrrolidine-2-carboxylic acid (CAS: 2059927-69-2) is a pyrrolidine derivative with a molecular formula of C₁₂H₁₉N₃O₂ and a molecular weight of 237.30 g/mol . Its structure features:

  • A pyrrolidine ring substituted at position 2 with a carboxylic acid group.
  • A 1-methyl-1H-pyrrol-3-yl substituent at position 1 of the pyrrolidine ring.
  • A [(methylamino)methyl] group at position 4.

Its structural complexity, combining pyrrolidine, pyrrole, and methylamino motifs, makes it a candidate for studying bioactive molecules, particularly in medicinal chemistry.

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

5-(methylaminomethyl)-1-(1-methylpyrrol-3-yl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H19N3O2/c1-13-7-9-3-4-11(12(16)17)15(9)10-5-6-14(2)8-10/h5-6,8-9,11,13H,3-4,7H2,1-2H3,(H,16,17)

InChI Key

JJBDBLIGNSJKGA-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCC(N1C2=CN(C=C2)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-pyrrol-3-yl)-5-[(methylamino)methyl]pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring followed by the construction of the pyrrolidine ring. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-pyrrol-3-yl)-5-[(methylamino)methyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Reagents such as halogens or nucleophiles can be used under various conditions depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(1-Methyl-1H-pyrrol-3-yl)-5-[(methylamino)methyl]pyrrolidine-2-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrrol-3-yl)-5-[(methylamino)methyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related analogs, emphasizing substituents, molecular properties, and synthetic

Compound Name Molecular Formula Key Substituents/Features Molecular Weight (g/mol) Synthetic Yield Key Applications/Notes Reference
1-(1-Methyl-1H-pyrrol-3-yl)-5-[(methylamino)methyl]pyrrolidine-2-carboxylic acid C₁₂H₁₉N₃O₂ Pyrrolidine-2-carboxylic acid, 1-methylpyrrole, methylaminomethyl 237.30 N/A Research use; limited availability
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) C₈H₆N₂O₂ Pyrrolo-pyridine fused ring, carboxylic acid at position 2 162.15 95% Intermediate for heterocyclic drug synthesis
1-Methyl-5-oxopyrrolidine-3-carboxylic acid C₆H₉NO₃ Pyrrolidine-3-carboxylic acid, 5-oxo group, 1-methyl 143.14 N/A Biochemical studies; commercial availability
1-Methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid C₁₀H₁₃N₃O₃ Pyrrolidine-3-carboxylic acid, 5-oxo, pyrazole substituent 223.23 N/A R&D use; structural analog with pyrazole moiety
(2S)-1-[(2-Methyl-2H-tetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid HCl C₈H₁₃N₅O₂·HCl Tetrazole substituent, stereospecific (2S) configuration 251.68 N/A Potential enzyme inhibitor; chiral scaffold
4-[(1S)-1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol (Inhibitor G) C₁₀H₁₄N₂O₃ Catechol core, methylaminoethanol side chain 210.23 N/A Tryptophan hydroxylase inhibitor

Research Findings and Structural Insights

Key Structural Differences

Core Heterocycles :

  • The target compound’s pyrrolidine ring contrasts with fused systems like pyrrolo-pyridine (e.g., 10a ) or pyrazolo-pyrimidine derivatives (e.g., compounds) . Pyrrolidine offers conformational flexibility, while fused rings enhance rigidity and π-π stacking.

Functional Groups :

  • The carboxylic acid at position 2 in the target compound differs from the 5-oxo group in analogs like 1-methyl-5-oxopyrrolidine-3-carboxylic acid . Carboxylic acids enhance solubility and metal-binding capacity, whereas ketones may reduce polarity.

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via multi-step routes involving nitration, alkylation, and reductive amination. For example, analogous pyrrolidine-carboxylic acids are synthesized by reacting 5-amino-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one with appropriate carbonyl reagents under controlled pH and temperature (e.g., 60–80°C, inert atmosphere) . Key considerations:

  • Alkylation efficiency : Use of methylamine derivatives (e.g., methylaminomethyl chloride) in polar aprotic solvents (DMF, THF) improves substitution at the pyrrolidine 5-position .
  • Purification : Silica gel chromatography or recrystallization (ethanol/water mixtures) enhances purity (>95%) .

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key ConditionsReference
Nitration-Alkylation65–7592–95N₂ atmosphere, DMF, 70°C
Reductive Amination55–6088–90NaBH₃CN, MeOH, RT

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing structural integrity?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methylamino-methyl at C5: δ 2.8–3.2 ppm for –CH₂–NH–CH₃) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ = calculated for C₁₂H₂₀N₃O₂) .
  • X-ray Diffraction (XRD) : Resolves stereochemistry; analogous compounds show chair conformation in pyrrolidine rings .
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>98%) .

Q. How can computational chemistry predict reactivity and stability under varying conditions?

Methodological Answer:

  • Reaction Path Search : Quantum chemical calculations (DFT, B3LYP/6-31G*) model transition states to predict regioselectivity in alkylation steps .
  • Solubility Prediction : COSMO-RS simulations estimate logP (~1.2) and aqueous solubility (0.5–1.2 mg/mL) .
  • Degradation Pathways : Molecular dynamics (MD) simulations identify hydrolysis-prone sites (e.g., methylamino group at pH < 3) .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges during synthesis?

Methodological Answer:

  • Chiral Catalysts : Use of (R)-BINAP ligands in asymmetric hydrogenation ensures enantiomeric excess (>90% ee) for the pyrrolidine ring .
  • Crystallography : Single-crystal XRD confirms absolute configuration (e.g., 2S,5R stereochemistry in analogous compounds) .
  • Chiral HPLC : Polysaccharide-based columns (Chiralpak AD-H) separate diastereomers with resolution factors >1.5 .

Q. How does the methylamino-methyl substituent influence physicochemical properties and bioactivity?

Methodological Answer:

  • Physicochemical Effects :
    • logP : The –CH₂–NH–CH₃ group increases hydrophilicity (logP reduced by ~0.5 vs. unsubstituted pyrrolidine) .
    • Hydrogen Bonding : The amine moiety enhances binding to enzymatic targets (e.g., Ki = 120 nM for kinase inhibition) .
  • Biological Interactions : Molecular docking (AutoDock Vina) predicts interactions with hydrophobic pockets in proteases (ΔG = −9.2 kcal/mol) .

Q. What methodologies optimize reaction pathways to minimize byproducts in scale-up?

Methodological Answer:

  • Design of Experiments (DoE) : Taguchi arrays optimize temperature, solvent ratio, and catalyst loading to reduce impurities (<2%) .
  • Flow Chemistry : Continuous reactors (microfluidic chips) enhance heat/mass transfer, reducing side products (e.g., dimerization byproducts) .
  • In-situ Analytics : FTIR monitors intermediate formation (e.g., imine intermediates at 1650 cm⁻¹) for real-time adjustments .

Q. Safety and Compliance

  • Handling : Use PPE (gloves, goggles) and fume hoods due to potential respiratory irritation .
  • Waste Disposal : Neutralize acidic/basic residues before incineration per EPA guidelines .

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